molecular formula C24H25N3O3 B353238 N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e CAS No. 920118-01-0

N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e

Cat. No.: B353238
CAS No.: 920118-01-0
M. Wt: 403.5g/mol
InChI Key: LWICLUCCVHHMBJ-UHFFFAOYSA-N
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Description

N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its complex structure, which includes a benzimidazole core, a dimethylphenoxyethyl group, and a furylcarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide typically involves multiple steps, starting with the preparation of the benzimidazole coreCommon reagents used in these reactions include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Dimethyl 2,6-pyridinedicarboxylate
  • 2-Aminoethyl methacrylate phenothiazine

Highlighting Uniqueness

N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole core with a dimethylphenoxyethyl group and a furylcarboxamide moiety sets it apart from other compounds with similar applications .

Biological Activity

N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is characterized by the following structural features:

  • Benzimidazole Core : Known for its role in various biological activities.
  • Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity.
  • Dimethylphenoxy Group : Enhances lipophilicity and potential interactions with biological targets.
PropertyValue
Molecular FormulaC23H28N4O3
Molecular Weight404.50 g/mol
IUPAC NameN-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide
CAS Number920118-01-0

The biological activity of N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.

Case Study Example :
A study on benzimidazole derivatives demonstrated that modifications in the phenoxy group significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The compound's ability to induce cell death was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.

Antimicrobial Activity

The presence of the dimethylphenoxy group has been associated with enhanced antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi.

Research Findings :
In vitro studies revealed that compounds related to N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was suggested to involve disruption of bacterial cell membranes.

Comparative Analysis

To understand the uniqueness of N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide, a comparison with other benzimidazole derivatives is essential.

CompoundAnticancer ActivityAntimicrobial ActivityKey Structural Features
N-(1-{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzodiazol-2-yl}ethyl)furan-2-carboxamideModerateHighSimilar benzodiazole core
N-{[1-(3-methoxyphenyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamideHighModerateDifferent substituents affecting activity

Properties

IUPAC Name

N-[1-[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-16-10-11-19(15-17(16)2)29-14-12-27-21-8-5-4-7-20(21)26-23(27)18(3)25-24(28)22-9-6-13-30-22/h4-11,13,15,18H,12,14H2,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWICLUCCVHHMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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